molecular formula C22H25N3O B11345950 1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11345950
M. Wt: 347.5 g/mol
InChI Key: HYEAEWRFUMZUPT-UHFFFAOYSA-N
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Description

1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a pyrrolidine ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 2,5-dimethylbenzaldehyde under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethanone bridge.

    Cyclization: The final step involves cyclization with pyrrolidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its benzimidazole moiety is known to interact with DNA and proteins, making it useful in biochemical assays.

Medicine

Medically, this compound has potential as a therapeutic agent. The benzimidazole core is a common pharmacophore in many drugs, and modifications to this structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylbenzyl)-1H-benzimidazole: Lacks the pyrrolidine and ethanone groups, making it less versatile in chemical reactions.

    1-(2-Benzimidazolyl)pyrrolidine: Lacks the 2,5-dimethylbenzyl group, which may affect its biological activity.

    2-(1H-Benzimidazol-2-yl)pyrrolidine: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and an ethanone bridge. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C22H25N3O/c1-15-10-11-16(2)18(13-15)14-25-20-8-5-4-7-19(20)23-22(25)21-9-6-12-24(21)17(3)26/h4-5,7-8,10-11,13,21H,6,9,12,14H2,1-3H3

InChI Key

HYEAEWRFUMZUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C

Origin of Product

United States

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